molecular formula C45H63N13O12S2 B549295 Ornipressin CAS No. 3397-23-7

Ornipressin

Numéro de catalogue B549295
Numéro CAS: 3397-23-7
Poids moléculaire: 1042.2 g/mol
Clé InChI: MUNMIGOEDGHVLE-LGYYRGKSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ornipressin, also known as ornithine-8-vasopressin or POR-8, is a synthetic vasopressin analogue . It produces vasoconstriction via vasopressin V1A receptor-mediated vascular smooth muscle cell contraction . It is used to control bleeding in surgical practice .


Synthesis Analysis

Ornipressin is a synthetic derivative of vasopressin (arginine-8-vasopressin) in which ornithine is substituted for arginine at the 8 position . The pressor and anti-diuretic effect of ornipressin depend on the alkalinity of the amino-acid residue at position 8 of the molecule .


Molecular Structure Analysis

The molecular formula of Ornipressin is C45H63N13O12S2 . It is a synthetic analog of vasopressin with ORNITHINE substitution at residue 8 of the cyclic nonapeptide .

Applications De Recherche Scientifique

Open Myomectomy

  • Scientific Field : Surgical Medicine
  • Application Summary : Ornipressin is used as an adjunct haemostat during open myomectomy, a surgical technique for the removal of uterine fibroids .
  • Methods of Application : In the experimental setup, patients received 1 g of tranexamic acid diluted to 50 ml of saline administered at 100 ml per hour at cutting time. Both groups had five international units ornipressin diluted in 60 ml of saline administered during surgery .
  • Results : There was no significant difference in blood loss between the groups with a median blood loss in the ornipressin and ornipressin plus tranexamic acid arms of 398 ml and 251 ml respectively .

Septic Shock

  • Scientific Field : Critical Care Medicine
  • Application Summary : Ornipressin is used in the management of septic shock, a severe condition resulting from infection .
  • Methods of Application : The Surviving Sepsis Campaign guidelines recommend vasopressin as a second-line vasopressor, added to norepinephrine .
  • Results : The use of vasopressin in septic shock is suggested in cases where the use of noradrenaline is not achieving the target Mean Arterial Pressure (MAP), or as a noradrenaline sparing agent when noradrenaline doses are high .

SARS-CoV-2 Treatment

  • Scientific Field : Virology
  • Application Summary : Ornipressin, along with lypressin and terlipressin, has potential applications in the treatment of SARS-CoV-2 .
  • Results : The results of the application of Ornipressin in SARS-CoV-2 treatment are not specified in the available data .

Rhinosurgery

  • Scientific Field : Otorhinolaryngology
  • Application Summary : Ornipressin is used as a vasoconstrictor in rhinosurgery, a surgical procedure performed on the nose .
  • Methods of Application : In the experimental setup, patients undergoing rhinosurgery under two types of general anesthesia received intradermal injections of five different concentrations of ornipressin (10^-4 - 10^0 u.m^-1 in 0.9% saline) and plain 0.9% saline as a control .
  • Results : Ornipressin was effective at 10^-4 u.m^-1 and had its largest constrictor effect at concentrations of 10^-2 and 10^-1 u.m^-1. Larger concentrations were less effective in reducing capillary flux .

Hepatorenal Syndrome

  • Scientific Field : Nephrology
  • Application Summary : Ornipressin is used in the treatment of hepatorenal syndrome, a serious complication of advanced liver disease defined by kidney dysfunction associated with complex changes in the splanchnic circulation resulting in vasoconstriction and renal hypoperfusion .
  • Results : Ornipressin, a nonselective agonist of V1 vasopressin receptors, reverses hepatorenal syndrome, possibly by reversing the extreme splanchnic arterial vasodilation that occurs in these patients, effectively increasing arterial blood volume .

Diabetes Insipidus

  • Scientific Field : Endocrinology
  • Application Summary : Ornipressin has potential applications in the treatment of diabetes insipidus, a rare condition that causes excessive production of very diluted urine and, as a result, intense thirst .
  • Results : The results of the application of Ornipressin in diabetes insipidus treatment are not specified in the available data .

Rhinosurgery

  • Scientific Field : Otorhinolaryngology
  • Application Summary : Ornipressin is used as a vasoconstrictor in rhinosurgery, a surgical procedure performed on the nose .
  • Methods of Application : In the experimental setup, patients undergoing rhinosurgery under two types of general anesthesia received intradermal injections of five different concentrations of ornipressin (10^-4 - 10^0 u.m^-1 in 0.9% saline) and plain 0.9% saline as a control .
  • Results : Ornipressin was effective at 10^-4 u.m^-1 and had its largest constrictor effect at concentrations of 10^-2 and 10^-1 u.m^-1. Larger concentrations were less effective in reducing capillary flux .

Varicose Bleeding

  • Scientific Field : Vascular Medicine
  • Application Summary : Ornipressin has potential applications in the treatment of varicose bleeding, a condition where weakened, swollen veins can bleed profusely .
  • Results : The results of the application of Ornipressin in varicose bleeding treatment are not specified in the available data .

Renal Agent

  • Scientific Field : Nephrology
  • Application Summary : Ornipressin is used as a renal agent, which means it has effects on the kidneys .
  • Results : The results of the application of Ornipressin as a renal agent are not specified in the available data .

Orientations Futures

Ornipressin exhibits a particular affinity for V1 receptors, thus mimicking the vascular effects of AVP. It has been reported to reduce blood loss during laparoscopic myomectomy and proved useful in cirrhosis with hepatorenal syndrome . This suggests potential future directions for the use of Ornipressin in medical procedures and treatments.

Propriétés

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMIGOEDGHVLE-LGYYRGKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H63N13O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021593
Record name Ornipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1042.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ornipressin

CAS RN

3397-23-7
Record name Ornipressin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ornipressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ornipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ornipressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORNIPRESSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KTH6N080W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornipressin
Reactant of Route 2
Ornipressin
Reactant of Route 3
Ornipressin
Reactant of Route 4
Ornipressin
Reactant of Route 5
Ornipressin
Reactant of Route 6
Ornipressin

Citations

For This Compound
1,510
Citations
PCA Kam, TM Tay - European journal of anaesthesiology, 1998 - cambridge.org
… The manufacturers, Sandoz, recommend that ornipressin should be administered in a … ornipressin used in clinical studies [8–11]. A detailed study [6] of the dose–response of ornipressin …
Number of citations: 7 www.cambridge.org
M Guevara, P Ginès, G Fernández‐Esparrach… - …, 1998 - Wiley Online Library
… treated with a combination of ornipressin, a potent vasoconstrictor … The 3‐day treatment with ornipressin and albumin was … However, when ornipressin and albumin were administered …
Number of citations: 427 aasldpubs.onlinelibrary.wiley.com
V Gülberg, M Bilzer, AL Gerbes - Hepatology, 1999 - Wiley Online Library
Peripheral vasodilation is considered an important factor in the pathophysiology of the hepatorenal syndrome (HRS). Therefore, the aim of this study was to evaluate the therapeutic …
Number of citations: 253 aasldpubs.onlinelibrary.wiley.com
K Lenz, H Hörtnagl, W Druml, H Reither, R Schmid… - Gastroenterology, 1991 - Elsevier
… Ornipressin was infused at a dose of 6 IU/h over a period of 4 hours. During ornipressin … play a key role in the beneficial effect of ornipressin on renal failure. These changes develop by …
Number of citations: 202 www.sciencedirect.com
M De Kock, PF Laterre, P Andruetto… - Anesthesia & …, 2000 - journals.lww.com
We sought to evaluate the efficacy and side effect profile of a small dose of ornipressin, a vasopressin agonist specific for the V1 receptor, administered to reverse the hypotension …
Number of citations: 21 journals.lww.com
S Ngichabe, T Obura, W Stones - Annals of surgical innovation and …, 2015 - Springer
… ; 17 received ornipressin only and 17 received tranexamic acid and ornipressin. There was … a median blood loss in the ornipressin (n = 17) and ornipressin plus tranexamic acid arms of …
Number of citations: 38 link.springer.com
C Tüller, D Tüller, M Tamm, MH Brutsche - Respiration, 2004 - karger.com
… ornipressin is used during gynecologic interventions [8, 9]. Compared to epinephrine, ornipressin … In this study, we compared the immediate hemodynamic effects of topical ornipressin …
Number of citations: 46 karger.com
K Lenz, W Druml, G Kleinberger, H Hörtnagl… - Gut, 1985 - gut.bmj.com
An infusion with Ornipressin (8-ornithin vasopressin) in a patient with decompensated alcoholic liver cirrhosis increased urinary volume from 30 ml/h to 500 ml/h, creatinine clearance …
Number of citations: 48 gut.bmj.com
AJ Sharkey, MD Brennen, MP O'Neill… - Acta …, 1982 - Wiley Online Library
… heart rate in children who received ornipressin. from 134 to 116 … ornipressin but was significantly increased from 97 to 105 mmHg (P<0.05) in children receiving adrenaline. Ornipressin …
Number of citations: 12 onlinelibrary.wiley.com
BM Graf, B Fischer, DF Stowe… - Acta …, 1997 - Wiley Online Library
… have been reported during clinical use of ornipressin (17-19). In a … ornipressin in vivo, we undertook an isolated perfused guinea pig heart study to quantify direct effects of ornipressin …
Number of citations: 12 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.